2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
CAS No.:
Cat. No.: VC20189727
Molecular Formula: C22H21N5O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O2S |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C22H21N5O2S/c1-2-29-17-10-5-9-16(13-17)21-25-26-22(27(21)23)30-14-20(28)24-19-12-6-8-15-7-3-4-11-18(15)19/h3-13H,2,14,23H2,1H3,(H,24,28) |
| Standard InChI Key | RLDMZTQBPKZREZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole ring is further functionalized with an amino group at the 4-position and a 3-ethoxyphenyl group at the 5-position. The acetamide component is bonded to a naphthalen-1-yl group, introducing aromatic bulkiness that may influence pharmacokinetic properties.
Key structural identifiers include:
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IUPAC Name: 2-[[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
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Canonical SMILES: CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43
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InChIKey: RLDMZTQBPKZREZ-UHFFFAOYSA-N
The ethoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability, while the naphthalene moiety may contribute to π-π stacking interactions with biological targets .
Physicochemical Characteristics
The molecular weight (419.5 g/mol) and polar surface area (110 Ų) suggest moderate solubility in organic solvents but limited aqueous solubility, a common challenge for triazole derivatives. The compound’s logP value (estimated at 3.2) indicates favorable lipid bilayer penetration, aligning with its potential as a bioactive molecule .
Synthesis Pathways
General Triazole Synthesis Strategies
Triazole derivatives are typically synthesized via cyclization reactions. For 1,2,4-triazoles, common methods include:
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Hydrazine Cyclization: Reaction of hydrazine derivatives with carbonyl compounds to form triazole rings .
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Thioether Formation: Introduction of sulfanyl groups via nucleophilic substitution.
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Acylation: Attachment of acetamide groups using acylating agents like acetyl chloride .
A representative synthesis route for analogous compounds involves:
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Step 1: Cyclization of 3-ethoxyphenylhydrazine with cyanamide to form the 1,2,4-triazole core.
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Step 2: Sulfur insertion via reaction with thiourea.
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Step 3: Acylation with naphthalen-1-ylacetic acid chloride .
Optimization Challenges
Key challenges in synthesizing this compound include:
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Regioselectivity: Ensuring proper substitution at the triazole 3- and 5-positions .
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Purification: Separating byproducts due to the compound’s high molecular weight and hydrophobicity.
Biological Activities and Mechanisms
| Biological Activity | Mechanism | Analogous Compound Efficacy |
|---|---|---|
| Cytotoxicity | Caspase activation | IC<sub>50</sub> = 12 µM (MCF-7 cells) |
| Anti-proliferative | CDK inhibition | 75% growth inhibition (A549 cells) |
Antibacterial Properties
The sulfanyl-acetamide group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). Gram-positive bacteria (e.g., S. aureus) show higher susceptibility (MIC = 8 µg/mL) compared to Gram-negative species .
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